RGD peptide (GRGDNP) TFA is a synthetic peptide that plays a significant role in biological processes, particularly in cell adhesion, migration, growth, and differentiation. Composed of the amino acids glycine, arginine, glycine, aspartic acid, asparagine, and proline, this peptide is known for its ability to inhibit integrin-ligand interactions. Specifically, it competitively inhibits the binding of integrin α5β1 with the extracellular matrix, which is crucial for various cellular functions and signaling pathways .
RGD peptide (GRGDNP) TFA is classified as a bioactive peptide and is often sourced from synthetic production methods. Its chemical formula is C25H39F3N10O12 with a molecular weight of approximately 728.63 g/mol . The peptide is typically used in research settings to explore its effects on cellular behavior and potential therapeutic applications.
The synthesis of RGD peptide (GRGDNP) TFA primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated synthesizers enhance efficiency and consistency in peptide production. Quality control measures are critical to ensure high yield and purity levels, often exceeding 98% .
The molecular structure of RGD peptide (GRGDNP) TFA includes a sequence that facilitates its interaction with integrins. The specific arrangement of amino acids contributes to its biological activity.
RGD peptide (GRGDNP) TFA can undergo various chemical reactions:
Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction. Amino acid derivatives can be used in substitution reactions alongside coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
RGD peptide (GRGDNP) TFA exerts its effects by binding to integrin receptors on cell surfaces. This binding disrupts integrin-extracellular matrix interactions, leading to inhibited cell adhesion and migration. Additionally, it promotes apoptosis through conformational changes that enhance pro-caspase-3 activation and autoprocessing .
RGD peptide (GRGDNP) TFA has several significant applications in scientific research:
The versatility of RGD peptide (GRGDNP) TFA makes it an essential tool in various fields of research, particularly in understanding cellular dynamics and developing novel therapeutic strategies.
The arginine-glycine-aspartate (RGD) sequence emerged as a pivotal discovery in cell adhesion biology when Pierschbacher and Ruoslahti identified it in 1984 as the minimal integrin-binding motif within fibronectin [1] [9]. This tripeptide motif represented a "universal cell recognition site" found across numerous extracellular matrix (ECM) proteins, including vitronectin, fibrinogen, von Willebrand factor, osteopontin, and thrombospondin [2] [4] [6]. The discovery fundamentally transformed our understanding of cell-ECM interactions, revealing that diverse adhesive proteins shared a common mechanism for engaging integrin receptors through this compact yet versatile sequence [9]. This breakthrough catalyzed the development of synthetic RGD peptides as molecular tools for dissecting integrin-mediated processes and as potential therapeutic agents targeting adhesion-related pathologies [4].
Early structural studies demonstrated that the RGD motif resides within flexible loop domains of ECM proteins, accessible for integrin binding [7]. The subsequent elucidation of integrin crystal structures revealed a conserved mechanism where the RGD peptide binds at the α/β subunit interface of RGD-recognizing integrins (αvβ3, αvβ5, αvβ6, αvβ8, α5β1, αIIbβ3, α8β1) through coordination with metal ions at the metal ion-dependent adhesion site (MIDAS) in the β-subunit [2] [9]. The evolutionary conservation of this recognition system underscored its fundamental biological importance, driving extensive research into synthetic RGD peptides like GRGDNP as integrin-targeting agents [6]. The historical progression from native protein discovery to synthetic peptide applications represents a cornerstone in biomedical research, bridging biochemistry with therapeutic design [9].
Table 1: Historical Milestones in RGD Peptide Research
Year | Milestone | Significance |
---|---|---|
1984 | Discovery of RGD motif in fibronectin | Identification of universal cell adhesion sequence [9] |
Late 1980s | Development of linear RGD peptides | First-generation synthetic integrin ligands [4] |
1990s | Cyclic RGD peptides (e.g., Cilengitide) | Enhanced stability and receptor selectivity [9] |
Early 2000s | Crystal structures of RGD-integrin complexes | Mechanistic understanding of binding specificity [9] |
2010s-present | Selective RGD mimetics for imaging/therapy | Subtype-specific ligands for precision targeting [9] |
The hexapeptide GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro) represents a significant advancement over the minimal RGD tripeptide by incorporating strategic flanking residues that profoundly influence its conformational behavior and integrin-binding properties [5] [7]. Unlike shorter sequences, GRGDNP maintains conformational flexibility while exhibiting enhanced binding affinity due to its ability to adopt the optimal orientation for integrin engagement [7]. The flanking residues (Gly at position 1 and Asn-Pro at positions 5-6) reduce steric constraints, allowing the central RGD motif to explore conformational space more effectively than in rigid cyclic analogs [7]. This flexibility is functionally significant because molecular dynamics studies reveal that the RGD site in native fibronectin exhibits intrinsic disorder, enabling adaptive recognition of multiple integrin subtypes [7].
GRGDNP demonstrates remarkable binding selectivity among the RGD-recognizing integrin family. Biochemical analyses reveal it binds preferentially to αvβ3 and α5β1 integrins, with moderate affinity for αvβ5, while exhibiting lower affinity for platelet integrin αIIbβ3 [5] [9]. This selectivity profile arises from the peptide's ability to adopt a kinked conformation where the distance between the guanidinium group of arginine and the carboxylate of aspartate measures approximately 0.6-0.8 nm, a spatial arrangement incompatible with the extended binding pocket of αIIbβ3 [9]. The conformational dynamics of GRGDNP have been quantitatively analyzed through electron paramagnetic resonance (EPR) spectroscopy using TOAC (2,2,6,6-tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid) spin labels, revealing how transient hydrogen bonding near the RGD site influences the energy landscape and binding kinetics [7].
Functionally, GRGDNP acts as a competitive antagonist of integrin-ligand interactions [3] [5]. By occupying the RGD-binding pocket, it disrupts cellular adhesion to native ECM proteins, thereby modulating downstream signaling pathways that regulate cell survival, migration, and differentiation [6]. This mechanism underlies its ability to inhibit processes such as angiogenesis and tumor progression in experimental models [9]. In three-dimensional culture systems, covalently immobilized GRGDNP enhances mesenchymal stem cell survival in synthetic hydrogels by providing essential adhesion motifs, with cell viability reaching ~88% when presented with optimal spatial accessibility [1]. The biological potency of GRGDNP significantly exceeds that of minimal RGD peptides, approaching approximately 60% of the binding affinity observed with full-length fibronectin, highlighting the importance of extended sequence context beyond the core tripeptide [7].
Table 2: Integrin Binding Affinity Profile of GRGDNP
Integrin Subtype | Primary Biological Functions | Relative Binding Affinity |
---|---|---|
αvβ3 | Angiogenesis, cancer metastasis, bone resorption | High [9] |
α5β1 | Fibronectin recognition, embryonic development | High [9] |
αvβ5 | Vitronectin binding, angiogenesis | Moderate [9] |
αvβ6 | TGF-β activation, epithelial repair | Low [9] |
αIIbβ3 | Platelet aggregation, thrombosis | Low [9] |
The trifluoroacetate (TFA) counterion is intrinsically linked to the synthesis and purification processes of GRGDNP and most synthetic peptides [10]. During solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies, the final cleavage from resin and side-chain deprotection requires treatment with 92.5% trifluoroacetic acid (TFA), resulting in peptides being isolated as TFA salts [10]. The electrostatic interactions between protonated amino groups (N-terminus and side chains of Arg, Lys, His) and the trifluoroacetate anion create stable ion pairs that persist through standard purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA serves as an ion-pairing agent [10]. Consequently, GRGDNP-TFA contains variable amounts of residual TFA counterions that influence its physicochemical properties.
The TFA counterion significantly impacts the biological activity of synthetic peptides through multiple mechanisms. Comparative studies demonstrate that trifluoroacetate can induce protein trifluoroacetylation, alter membrane permeability, and interfere with enzymatic catalysis [10]. Specific investigations on therapeutic peptides have revealed that TFA salts of calcitonin and amylin exhibit reduced osteoblast proliferation compared to their hydrochloride counterparts, while antimicrobial peptide M33-TFA demonstrated higher cytotoxicity than M33-acetate in both cellular and animal models [10]. For GRGDNP, the TFA counterion may subtly influence its conformational equilibrium and hydration state, potentially modifying integrin-binding kinetics [10]. These effects necessitate careful consideration in structure-activity relationship studies, as TFA may introduce confounding variables in biological assays.
Recent methodological advances have enabled efficient counterion exchange from trifluoroacetate to biologically compatible ions like chloride or acetate [10]. Solid-phase extraction (SPE) chromatography techniques using C18 cartridges allow simultaneous peptide purification and counterion exchange in a single step. Optimized protocols involve conditioning with hydrochloric acid (0.1 M HCl) or acetic acid solutions, peptide loading, washing with dilute acid, and elution with acetonitrile/water mixtures containing the desired counterion source [10]. These methods produce GRGDNP hydrochloride or acetate with trifluoroacetate content below 0.36%, maintaining peptide integrity (purity 82-97%) while eliminating TFA-associated artifacts [10]. Biological validation confirms that counterion-exchanged GRGDNP retains equivalent integrin-binding activity and functional properties compared to the TFA form, as demonstrated in cell adhesion and signaling assays [10].
Table 3: Properties and Handling of RGD Peptide (GRGDNP) TFA
Property | Specification | Technical Significance |
---|---|---|
Molecular Formula | C₂₅H₃₈N₁₀O₁₀·C₂HF₃O₂ | Chemical identity confirmation [8] |
Molecular Weight | 728.63 g/mol | Dosage calculation for experiments [5] |
Solubility | ≥50 mg/mL in DMSO or H₂O | Experimental handling and stock preparation [5] |
Storage | -80°C (long-term); -20°C (short-term) | Maintaining stability and preventing degradation [5] |
Counterion Exchange Efficiency | >99.6% TFA removal via SPE | Elimination of TFA-associated artifacts [10] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: